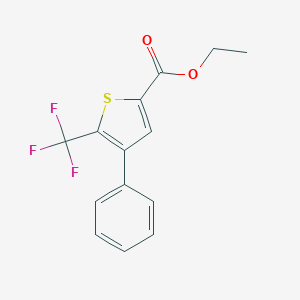

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKQBGRJBKOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381800 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167279-18-7 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a substituted thiophene of interest in medicinal chemistry and materials science. Thiophene derivatives are significant scaffolds in drug discovery, often serving as bioisosteres for phenyl rings and contributing to a wide range of biological activities.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in drug design.[4][5] This document details a synthetic approach based on the well-established Gewald aminothiophene synthesis, followed by subsequent functional group transformations. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, and outline the necessary characterization techniques to ensure the synthesis of the target compound with high purity.

Strategic Approach to Synthesis

The construction of the polysubstituted thiophene ring is the central challenge in synthesizing this compound. Several methods exist for thiophene synthesis, including the Paal-Knorr, Fiesselmann, and Hinsberg syntheses.[] However, for the specific substitution pattern of the target molecule, a modified Gewald reaction pathway presents a highly efficient and convergent approach.

The Gewald reaction is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[7][8] Our strategy will adapt this principle by first constructing a related 2-aminothiophene precursor, which is then further modified to achieve the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow.

This multi-step approach is advantageous as it utilizes readily available starting materials and proceeds through well-understood reaction mechanisms, allowing for reliable execution and scalability.

Mechanistic Insights

2.1. The Gewald Reaction

The initial step, the Gewald reaction, is a cornerstone of this synthesis. The reaction mechanism, while not fully elucidated in all cases, is generally understood to proceed through the following key steps:[7]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the β-diketone (4,4,4-trifluoro-1-phenylbutane-1,3-dione) and the active methylene compound (ethyl cyanoacetate). This forms an α,β-unsaturated cyanoester intermediate.

-

Michael Addition of Sulfur: Elemental sulfur, acting as an electrophile, is added to the enolate of the Knoevenagel product. The exact mechanism of this addition is still debated.

-

Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.

The choice of a hindered secondary amine like morpholine as the base is critical. It effectively catalyzes the initial condensation while minimizing side reactions.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are irritants and may be harmful if ingested or inhaled.

3.1. Reagents and Equipment

| Reagent | CAS Number | Molecular Weight | Quantity |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 326-06-7 | 216.16 g/mol | 10 mmol |

| Ethyl Cyanoacetate | 105-56-6 | 113.12 g/mol | 10 mmol |

| Elemental Sulfur | 7704-34-9 | 32.07 g/mol | 11 mmol |

| Morpholine | 110-91-8 | 87.12 g/mol | 20 mmol |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 g/mol | 50 mL |

| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 12 mmol |

| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 g/mol | As needed |

| Copper(I) Bromide | 7787-70-4 | 143.45 g/mol | 12 mmol |

| Zinc Dust | 7440-66-6 | 65.38 g/mol | 20 mmol |

| Acetic Acid | 64-17-5 | 60.05 g/mol | 30 mL |

Equipment:

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Rotary evaporator

3.2. Step-by-Step Procedure

Part 1: Synthesis of Ethyl 2-amino-4-phenyl-5-(trifluoromethyl)thiophene-3-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4,4-trifluoro-1-phenylbutane-1,3-dione (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (11 mmol) in ethanol (50 mL).

-

Stir the mixture to ensure homogeneity.

-

Slowly add morpholine (20 mmol) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (200 mL) with stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

-

The crude product is purified by recrystallization from ethanol to yield the desired 2-aminothiophene intermediate.

Part 2: Synthesis of Ethyl 2-bromo-4-phenyl-5-(trifluoromethyl)thiophene-3-carboxylate

-

In a 100 mL flask, dissolve the 2-aminothiophene intermediate (8 mmol) in a mixture of acetic acid and hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (12 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (12 mmol) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude bromo-thiophene intermediate, which can be purified by column chromatography.

Part 3: Synthesis of this compound

-

Dissolve the bromo-thiophene intermediate (5 mmol) in acetic acid (30 mL) in a 100 mL round-bottom flask.

-

Add zinc dust (20 mmol) portion-wise to the solution with stirring. An exothermic reaction may be observed.

-

After the addition is complete, stir the mixture at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc.

-

Pour the filtrate into a large volume of water and extract with a suitable organic solvent.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

-

The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the ethyl ester group, the phenyl group, and the thiophene ring proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To confirm the presence of the trifluoromethyl group. A singlet is expected.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS). The expected exact mass is approximately 300.0432 g/mol .[9]

-

Infrared Spectroscopy (IR): To identify key functional groups, such as the ester carbonyl (C=O) stretch.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Expected Physicochemical Properties: [9]

-

Molecular Formula: C₁₄H₁₁F₃O₂S

-

Molecular Weight: 300.30 g/mol

-

Boiling Point: ~361°C at 760 mmHg

-

Flash Point: ~172.1°C

Conclusion

The synthetic route detailed in this guide, leveraging a modified Gewald reaction followed by functional group manipulations, provides a reliable and well-documented pathway for the preparation of this compound. By understanding the underlying mechanisms and adhering to the detailed experimental protocol, researchers can confidently synthesize this valuable fluorinated heterocyclic compound for applications in drug discovery and materials science. The described characterization methods are essential for validating the successful synthesis and ensuring the purity of the final product.

References

-

3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions | Request PDF . ResearchGate. Available at: [Link]

-

Synthesis of trifluoromethylated thiophene derivatives . ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]

-

This compound . LookChem. Available at: [Link]

-

Gewald reaction . Wikipedia. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene . PMC - PubMed Central. Available at: [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery . PubMed. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Semantic Scholar. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . ResearchGate. Available at: [Link]

-

Gewald Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . RSC Publishing. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . NIH. Available at: [Link]

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. This compound|lookchem [lookchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind the Spectroscopic Investigation

In the landscape of modern medicinal chemistry and materials science, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties. The title compound, Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, is a multifaceted molecule that combines the structural features of a thiophene core, a phenyl substituent, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety. This intricate combination of functional groups necessitates a thorough spectroscopic characterization to unambiguously confirm its structure and purity, which are critical prerequisites for its application in drug discovery and materials development. This guide, therefore, provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies to acquire them, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Key Features

The structure of this compound is presented below. Understanding the arrangement of the atoms and functional groups is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

A. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the adjacent functional groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.4 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~7.8 | Singlet | 1H | Thiophene proton (H-3) |

| ~4.4 | Quartet | 2H | Methylene protons of ethyl ester (-OCH₂CH₃) |

| ~1.4 | Triplet | 3H | Methyl protons of ethyl ester (-OCH₂CH₃) |

Causality Behind Predicted Shifts:

-

Phenyl Protons (Multiplet, ~7.6 - 7.4 ppm): The protons on the phenyl ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts will depend on the rotational orientation of the phenyl ring relative to the thiophene core.

-

Thiophene Proton (Singlet, ~7.8 ppm): The lone proton on the thiophene ring at position 3 is expected to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the aromatic ring current and the adjacent electron-withdrawing carboxylate group.

-

Ethyl Ester Protons (Quartet, ~4.4 ppm and Triplet, ~1.4 ppm): The methylene (-OCH₂-) protons of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a downfield quartet. These protons are coupled to the three methyl (-CH₃) protons, which appear as an upfield triplet.

B. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of the trifluoromethyl group will introduce characteristic C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 | Carbonyl carbon of the ester (C=O) |

| ~145 - 125 | Aromatic carbons of the thiophene and phenyl rings |

| ~123 (quartet, ¹JCF ≈ 270 Hz) | Trifluoromethyl carbon (-CF₃) |

| ~62 | Methylene carbon of the ethyl ester (-OCH₂CH₃) |

| ~14 | Methyl carbon of the ethyl ester (-OCH₂CH₃) |

Expert Insights on ¹³C NMR:

-

The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

The carbon atoms of the thiophene and phenyl rings will appear in the aromatic region, and their specific assignments can be determined using advanced 2D NMR techniques like HSQC and HMBC.

Figure 2: Predicted NMR assignments for this compound.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of the title compound is expected to show characteristic absorption bands for the ester, the trifluoromethyl group, and the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1720 | C=O stretch | Ethyl ester |

| ~1300 - 1100 | C-F stretches | Trifluoromethyl |

| ~1600, ~1450 | C=C stretches | Aromatic rings (Thiophene and Phenyl) |

| ~1250 | C-O stretch | Ester |

| ~850 - 750 | C-H bending (out-of-plane) | Aromatic rings |

| ~700 | C-S stretch | Thiophene |

Trustworthiness of IR Data: The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the carbonyl group of the ester. The strong bands in the 1300-1100 cm⁻¹ region are highly characteristic of the C-F bonds in the trifluoromethyl group.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

-

Expected Molecular Ion (M⁺): For C₁₄H₁₁F₃O₂S, the expected exact mass of the molecular ion is 316.0432. A high-resolution mass spectrometer (HRMS) should be used to confirm this value.

-

Predicted Fragmentation Pattern:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 271.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃) to give a fragment at m/z 243.

-

Fragmentation of the thiophene ring.

-

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

IV. Experimental Protocols: A Self-Validating System

To obtain high-quality spectroscopic data, the following protocols are recommended.

A. Sample Preparation

-

Purity: Ensure the sample is of high purity (>98%), as impurities will complicate the spectra. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: For NMR, use a deuterated solvent that dissolves the compound well, such as deuterated chloroform (CDCl₃). For IR, the sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

B. Acquiring the Spectra

-

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of CDCl₃.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum on the same instrument.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the assignments.

-

-

IR Spectroscopy:

-

If the sample is a solid, mix a small amount with dry KBr powder and press it into a thin pellet.

-

If the sample is an oil, place a drop between two salt plates.

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL).

-

Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

-

V. Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and mass spectrometry provides a complete and unambiguous characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system. The predicted data in this guide, based on the analysis of analogous structures and fundamental spectroscopic principles, provides a reliable roadmap for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the cornerstone of scientific integrity in drug development and materials science.

References

-

General Principles of NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

Spectroscopic Data of Related Thiophene Compounds

- Title: Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)

- Source: Physics @ Manasagangotri

-

URL: [Link]

-

Mass Spectrometry of Organic Compounds

- Title: Interpret

- Source: McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

-

URL: [Link]

-

Infrared Spectroscopy of Organic Molecules

- Title: Introduction to Spectroscopy

- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

URL: [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds containing fluorine moieties are of paramount importance. The trifluoromethyl group, in particular, is a key structural motif used to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate stands as a representative of this critical class of molecules. Its rigid thiophene core, decorated with a phenyl ring, an ethyl ester, and a trifluoromethyl group, presents a unique and informative case for structural elucidation.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document is designed for researchers and drug development professionals, offering insights into the causal relationships between the molecule's structure and its spectral output. We will explore the rationale behind experimental choices and interpret the resulting data to build a self-validating, authoritative characterization of the title compound.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule is the bedrock of chemical research. For this compound, a multi-technique approach is essential for unambiguous characterization. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides a detailed map of the covalent framework and the electronic environment of each atom, while mass spectrometry reveals the molecule's exact mass and offers clues to its stability and fragmentation pathways under energetic conditions.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity, stereochemistry, and electronic environment of atoms within the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[3][4] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for complex aromatic regions.

-

Data Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: This nucleus has a low natural abundance, requiring a greater number of scans. A proton-decoupled experiment (e.g., zgpg30) is standard, yielding singlets for each unique carbon.

-

¹⁹F NMR: As ¹⁹F has 100% natural abundance and high sensitivity, spectra can be acquired rapidly.[5] A common external reference is CFCl₃ (δ = 0.00 ppm).

-

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides the most immediate structural information, detailing the number of different proton environments and their neighboring protons.

-

Aromatic Region (δ 7.2-8.0 ppm): This region is expected to contain signals for the five protons of the phenyl group and the single proton on the thiophene ring. The phenyl protons will likely appear as a complex multiplet due to overlapping signals. The thiophene proton at the C3 position is a key diagnostic signal. Lacking any adjacent protons, it is expected to appear as a sharp singlet .

-

Ethyl Ester Region (δ 1.4-4.5 ppm): This group gives rise to two characteristic signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, placing their signal downfield as a quartet (split by the three neighboring methyl protons, n+1=4). The terminal methyl protons (-CH₃) will appear further upfield as a triplet (split by the two neighboring methylene protons, n+1=3). A similar pattern is observed in ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate.[6]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 7.9 | s | 1H | Thiophene CH | Singlet due to no adjacent protons; deshielded by ester. |

| ~ 7.4 - 7.6 | m | 5H | Phenyl H | Standard aromatic region for a monosubstituted benzene ring. |

| ~ 4.4 - 4.5 | q | 2H | -O-CH₂ -CH₃ | Deshielded by oxygen; split into a quartet by adjacent CH₃. |

| ~ 1.4 - 1.5 | t | 3H | -O-CH₂-CH₃ | Shielded aliphatic protons; split into a triplet by adjacent CH₂. |

¹³C NMR Spectral Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a singlet, except for the carbon attached to the trifluoromethyl group.

-

Carbonyl Carbon (δ ~160 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (δ 120-150 ppm): The spectrum will show distinct signals for the carbons of the thiophene and phenyl rings. The substitution pattern breaks the symmetry of both rings, leading to the expectation of four unique signals for the thiophene carbons and four for the phenyl carbons (ipso, ortho, meta, para).

-

Trifluoromethylated Carbon (C-CF₃): The carbon directly bonded to the three fluorine atoms (C5 of the thiophene ring) will be visible. Crucially, its signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). This is a definitive diagnostic feature for a CF₃ group.[6]

-

Ethyl Group Carbons (δ ~14, ~62 ppm): The -OCH₂- carbon appears around 62 ppm, while the terminal -CH₃ carbon is found in the upfield aliphatic region, around 14 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 161 | C =O | Ester carbonyl carbon, highly deshielded. |

| 125 - 150 | Aromatic C | Multiple signals for thiophene and phenyl ring carbons. |

| ~ 123 (q, ¹JC-F ≈ 270 Hz) | Thiophene C -CF₃ | Carbon attached to CF₃, split into a quartet.[6] |

| ~ 120 (q, ²JC-F ≈ 35 Hz) | Thiophene C 4 | Carbon adjacent to C-CF₃, shows smaller two-bond coupling. |

| ~ 62 | -O-C H₂-CH₃ | Methylene carbon, deshielded by oxygen. |

| ~ 14 | -O-CH₂-C H₃ | Methyl carbon, shielded aliphatic region. |

¹⁹F NMR Spectral Analysis: The Fluorine Probe

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds. For this compound, the analysis is straightforward.

-

Trifluoromethyl Signal: The three fluorine atoms of the CF₃ group are chemically equivalent and are not coupled to any other fluorine atoms. Therefore, they will produce a single, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed in the range of -50 to -70 ppm relative to CFCl₃, which is characteristic of a CF₃ group attached to an aromatic system.[2][6]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is suitable for this volatile and thermally stable compound.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: An electron beam (typically 70 eV) bombards the molecule, causing ionization and fragmentation.

Interpretation of the Mass Spectrum

The analysis begins with identifying the molecular ion peak (M⁺•), which corresponds to the intact molecule minus one electron. For C₁₄H₁₁F₃O₂S, the exact mass is 300.04 g/mol .[7][8] The subsequent fragmentation pattern provides a fingerprint of the molecule's structure.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Identity |

| 300 | [C₁₄H₁₁F₃O₂S]⁺• | Molecular Ion (M⁺•) |

| 271 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 255 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 227 | [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical |

| 185 | [C₇H₅F₃S]⁺• | Fragment from cleavage of the ester and phenyl groups |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation cascade is a logical process driven by the stability of the resulting ions and neutral species. The initial loss of the ethoxy radical (•OC₂H₅) is a common pathway for ethyl esters, leading to a stable acylium ion.

Sources

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. uomphysics.net [uomphysics.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. 167279-18-7|this compound|BLD Pharm [bldpharm.com]

Physical and chemical properties of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

An In-depth Technical Guide to Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Introduction: Strategic Importance in Medicinal Chemistry

Thiophene-based heterocycles are cornerstones in the architecture of modern pharmaceuticals, prized for their stability, ease of functionalization, and bioisosteric properties that allow them to mimic phenyl rings while offering unique electronic characteristics.[1][2][3][4] this compound emerges as a particularly compelling scaffold within this class. This guide provides a comprehensive analysis of its physical and chemical properties, offering insights into its characterization, synthesis, and strategic application in drug discovery.

The molecule's design is a deliberate convergence of three critical pharmacophoric elements:

-

The Thiophene Ring : A robust aromatic core that serves as a versatile and synthetically accessible framework.[4]

-

The Trifluoromethyl (CF₃) Group : A powerful electron-withdrawing substituent known to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby favorably modulating pharmacokinetic profiles.

-

The Phenyl Group : Offers a large, hydrophobic surface for potential π-stacking interactions with biological targets and provides a site for further synthetic modification.

-

The Ethyl Carboxylate Group : Acts as a key synthetic handle, readily converted to amides, carboxylic acids, or other functional groups to explore structure-activity relationships (SAR).

This guide will deconstruct the molecule's properties, providing the technical foundation necessary for its effective utilization in research and development programs.

Compound Identification and Molecular Structure

A precise understanding of the molecule's fundamental identity is the first step in its scientific evaluation.

-

Chemical Name: this compound

The structural arrangement of the constituent atoms dictates the entirety of the compound's properties and interactions.

Caption: Synthetic workflow for the target compound.

Causality Behind Experimental Choices: This synthetic strategy is a variation of the Gewald aminothiophene synthesis, a robust method for constructing highly substituted thiophenes. The use of sodium ethoxide (NaOEt) as a base is critical; it deprotonates the thiol of ethyl 2-sulfanylacetate, forming a potent nucleophile that attacks the chlorinated precursor, initiating the cyclization and aromatization cascade to yield the stable thiophene ring. [5]

Chemical Reactivity

The molecule's reactivity is a composite of its constituent functional groups, with the electron-withdrawing nature of the trifluoromethyl and carboxylate groups playing a dominant role.

-

Ester Hydrolysis (Saponification): The most synthetically valuable reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid (4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, CAS 208108-76-3). This is a foundational step for creating amide libraries, which are crucial for SAR studies in drug discovery. The reaction is typically performed under basic conditions (e.g., NaOH or LiOH) in a mixed aqueous/organic solvent system.

-

Thiophene Ring Reactivity: The thiophene ring is aromatic but significantly deactivated towards electrophilic aromatic substitution due to the two potent electron-withdrawing groups at the C2 and C5 positions. Any substitution would likely be directed to the C3 position, but harsh conditions would be required.

-

Trifluoromethyl Group: The C-F bonds are exceptionally strong, rendering the CF₃ group highly stable and chemically inert under most synthetic conditions. Its primary role is electronic modulation of the ring system.

Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of the compound.

Sources

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labinsights.nl [labinsights.nl]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 167279-18-7 [amp.chemicalbook.com]

- 7. This compound | 167279-18-7 [chemicalbook.com]

An In-depth Technical Guide to the Structural Characteristics of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical analysis of the structural and physicochemical properties of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a molecule of significant interest in medicinal chemistry. While a definitive public crystal structure for this specific ethyl ester is not available, this document leverages the experimentally determined crystal structure of its immediate precursor, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, to offer robust, scientifically grounded insights into its molecular conformation, potential intermolecular interactions, and solid-state packing. The principles of crystallography and the known reactivity of related thiophene derivatives provide a strong foundation for the extrapolations and recommendations presented herein.

Thiophene-based scaffolds are a cornerstone in modern drug discovery, recognized for their versatile bioisosteric properties and ability to modulate physicochemical characteristics, thereby enhancing drug-receptor interactions and metabolic stability[1]. The incorporation of a trifluoromethyl group, as seen in the target molecule, is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity.

Synthesis and Molecular Identity

This compound (CAS No. 167279-18-7) is a derivative of a 2-thiophenecarboxylic acid[2][3][4][5]. Its synthesis is predicated on the availability of its carboxylic acid precursor, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid[6][7]. The synthesis of this precursor involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with phosphorous oxychloride and methyl 2-mercaptoacetate[6][7]. The subsequent esterification to the ethyl ester is a standard organic transformation.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C14H11F3O2S |

| Molecular Weight | 300.301 g/mol |

| Boiling Point | 361°C at 760 mmHg |

| Flash Point | 172.1°C |

| Density | 1.293 g/cm³ |

| LogP | 4.61060 |

Data sourced from LookChem[2].

Crystallographic Analysis: A Proxy-Based Approach

Due to the absence of a publicly available crystal structure for this compound, this guide will utilize the detailed crystallographic data of its carboxylic acid precursor, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, as a highly relevant proxy[6][7]. The core molecular framework is identical, and the conformational behavior of the thiophene and phenyl rings is expected to be largely conserved.

Crystal Data for 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid

The crystal structure of the carboxylic acid precursor was determined by single-crystal X-ray diffraction[6][7]. The key crystallographic parameters are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C12H7F3O2S | [6] |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| Unit Cell Dimensions | a = 11.092(2) Å, b = 12.928(2) Å, c = 14.071(2) Å | [6] |

| α = 114.708(2)°, β = 104.991(2)°, γ = 90.827(2)° | [6] | |

| Unit Cell Volume | 1753.2 ų | [6] |

| Molecules per Unit Cell (Z) | 6 | [6] |

Molecular Conformation and Geometry

The crystal structure of the carboxylic acid reveals three crystallographically independent molecules in the asymmetric unit[6][7]. While the bond lengths and angles are consistent across these molecules, notable conformational flexibility is observed in the dihedral angles between the phenyl and thiophene rings, with values of 43.10(8)°, 44.95(8)°, and 38.99(9)°[6][7]. This indicates a degree of rotational freedom around the C-C bond connecting the two rings. A similar conformational landscape is anticipated for the ethyl ester derivative.

The C-S bond distances within the thiophene ring range from 1.705(2) to 1.712(2) Å, and the C-S-C bond angles are approximately 90.5-90.7°[6]. These values are typical for substituted thiophenes and underscore the stability of the heterocyclic ring system[8].

Intermolecular Interactions and Crystal Packing

In the solid state, the carboxylic acid molecules form hydrogen-bonded dimers. Specifically, two of the independent molecules are linked via O-H···O hydrogen bonds to form an asymmetric dimer, while the third molecule forms a dimer with a symmetry-related molecule[6][7].

For the target molecule, this compound, these strong hydrogen-bonding interactions will be absent due to the replacement of the acidic proton with an ethyl group. Consequently, the crystal packing is expected to be governed by weaker intermolecular forces such as C-H···O interactions, C-H···π interactions, and potentially halogen bonding involving the fluorine atoms of the trifluoromethyl group. The overall packing efficiency may differ significantly from that of the carboxylic acid precursor.

Experimental Workflow for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following generalized workflow for single-crystal X-ray diffraction is recommended.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 167279-18-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 167279-18-7 [chemicalbook.com]

- 5. This compound | 167279-18-7 [amp.chemicalbook.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Thiophenes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic incorporation of the trifluoromethyl (CF3) group into the thiophene scaffold represents a powerful approach in modern medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We delve into the synergistic effects of the CF3 group and the thiophene ring, exploring how these structural motifs contribute to enhanced potency, metabolic stability, and target specificity. Key therapeutic areas, including oncology, inflammation, and infectious diseases, are discussed in detail, supported by mechanistic insights, quantitative data, and validated experimental protocols. This document serves as a critical resource for researchers aiming to leverage the unique properties of trifluoromethyl-substituted thiophenes in drug discovery and development.

Introduction: The Synergistic Role of Thiophene and Trifluoromethyl Groups in Drug Design

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its five-membered aromatic structure, containing a sulfur heteroatom, serves as a versatile scaffold that can act as a bioisosteric replacement for a phenyl ring.[1] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions, while the ring's planarity can be crucial for binding to targets like kinases.[1]

When combined with a trifluoromethyl (CF3) group, the therapeutic potential of the thiophene scaffold is significantly amplified. The CF3 group is a key substituent in modern drug design due to its profound effects on a molecule's physicochemical properties.[3] Its strong electron-withdrawing nature can alter the acidity of nearby functional groups, while its high lipophilicity can improve membrane permeability and bioavailability, including passage across the blood-brain barrier.[4] Furthermore, the CF3 group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, leading to a longer drug half-life.[3] This combination of a versatile heterocyclic core and a powerful modulating group has led to the development of potent and selective agents across multiple disease areas.[5][6]

Anticancer Activity of Trifluoromethyl-Substituted Thiophenes

The development of novel anticancer agents is a primary focus of research into trifluoromethyl-substituted thiophenes.[7][8] These compounds have been shown to target various critical pathways involved in cancer progression, with a particular emphasis on the inhibition of protein kinases.[9]

Mechanism: Targeting Kinase Signaling Pathways

A prominent mechanism of action for many anticancer trifluoromethyl-thiophene derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis.[12]

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[12] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][13][14] Trifluoromethyl-substituted thiophenes have been designed to act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking these downstream signals and halting angiogenesis.[14]

Visualization: VEGFR-2 Signaling Pathway Inhibition

The following diagram illustrates the key signaling events downstream of VEGFR-2 activation and the point of inhibition by a representative trifluoromethyl-thiophene compound.

Quantitative Data: Comparative Anticancer Activity

The antiproliferative potential of novel trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives has been evaluated against various human cancer cell lines. The data highlights the structure-activity relationship (SAR) and the potency of these compounds.

| Compound ID | Structure (Core) | Cell Line | IC50 (µM) | Reference |

| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[13][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Varies | [5] |

| 1 | Thioxanthone Derivative | HeLa | 0.0878 | [16] |

| 2d | 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | P. aeruginosa | 29.7 µg/mL | [17] |

Table 1: In vitro activity of selected trifluoromethyl-substituted thiophene derivatives.

Anti-inflammatory and Analgesic Properties

Thiophene derivatives are well-established anti-inflammatory agents, with several commercial drugs belonging to this class.[18] The incorporation of a trifluoromethyl group can further enhance this activity, often by improving selectivity for specific enzyme targets like Cyclooxygenase-2 (COX-2).[19]

Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[19] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation.[19] Selective inhibition of COX-2 is a key goal in developing safer anti-inflammatory drugs that minimize gastrointestinal side effects.[19] Trifluoromethyl-substituted thiophenes have been designed as selective COX-2 inhibitors, and some analogs of celecoxib, a known COX-2 inhibitor, have shown potent anti-inflammatory effects independent of COX-2 inhibition, suggesting more complex mechanisms.[19][20]

Quantitative Data: COX-2 Inhibition

Several studies have synthesized and evaluated thiophene derivatives for their COX inhibitory activity. The data below showcases the potency and selectivity of representative compounds.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | - | - | 15.44 | [20] |

| Compound 5b | >50 | 5.45 | 8.37 | [20] |

| Compound 21 | - | 0.67 | - | [18] |

Table 2: In vitro COX inhibitory activity of thiophene derivatives compared to Celecoxib.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[21] Thiophene-based compounds, particularly those with trifluoromethyl substituents, have demonstrated promising activity against a range of bacterial and fungal pathogens.[22][23]

Mechanism: Disruption of Microbial Cell Processes

The antimicrobial mechanisms of trifluoromethyl-thiophenes can be varied. Some compounds have been shown to disrupt bacterial membrane permeability, leading to cell death.[24] Others may interfere with essential cellular processes. For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which share structural similarities, suggest that they may have targets that produce a global, disruptive effect on bacterial cell function rather than inhibiting a single macromolecular synthesis pathway.[21] This broad activity can be advantageous in overcoming resistance mechanisms.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The effectiveness of antimicrobial agents is typically measured by their Minimum Inhibitory Concentration (MIC). The following table presents the activity of novel thiophene derivatives against drug-resistant bacterial strains.

| Compound ID | Organism | MIC (mg/L) | Reference |

| Compound 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [24] |

| Compound 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [24] |

| Compound 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [24] |

| Compound 4 | Colistin-Resistant E. coli | 8 (MIC50) | [24] |

Table 3: Antimicrobial activity of thiophene derivatives against colistin-resistant Gram-negative bacteria.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis of a representative trifluoromethyl-thiophene and its subsequent biological evaluation.

Synthesis of a Biologically Active Trifluoromethyl-Thiophene Derivative

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for synthesizing aryl-substituted thiophenes.[17][25][26]

Protocol: Synthesis of 4-(Aryl)-thiophene-2-carbaldehyde via Suzuki-Miyaura Coupling [17]

Causality: This protocol is chosen for its high efficiency, excellent functional group tolerance, and its demonstrated success in coupling various arylboronic acids to a thiophene core, a key step in creating a library of biologically active compounds.[17]

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromothiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid or pinacol ester (1.1 mmol), and potassium phosphate (K3PO4) (3.0 mmol) as the base.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). The aqueous component is crucial for the efficacy of the inorganic base.

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%). This catalyst is highly effective for a broad range of Suzuki couplings.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-arylthiophene-2-carbaldehyde.

-

Validation: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualization: Synthesis Workflow Diagram

In Vitro Biological Assay: Cytotoxicity Evaluation using MTT Assay

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][27][28]

Protocol: MTT Cytotoxicity Assay [15][29][30]

Causality: This assay is selected for its reliability, reproducibility, and high-throughput compatibility. It provides a quantitative measure of a compound's effect on cell viability by measuring the activity of mitochondrial dehydrogenases, which are only active in living cells.[28]

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, A375) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted thiophene compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[28] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]

-

Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[29] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[28]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[28]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

Trifluoromethyl-substituted thiophenes represent a highly valuable and versatile class of compounds with demonstrated efficacy across a spectrum of therapeutic targets. Their potent anticancer, anti-inflammatory, and antimicrobial activities are well-documented and mechanistically supported. The synergy between the thiophene core and the trifluoromethyl group provides a robust platform for developing next-generation therapeutics with improved pharmacological profiles.

Future research should focus on expanding the chemical diversity of these scaffolds through innovative synthetic methodologies, including C-H activation and flow chemistry. A deeper exploration of their mechanisms of action, particularly for compounds exhibiting polypharmacology, will be crucial. Furthermore, leveraging computational modeling and machine learning can accelerate the design-synthesis-test cycle, leading to the rapid identification of lead candidates with optimized potency, selectivity, and ADMET properties. The continued investigation of trifluoromethyl-substituted thiophenes holds significant promise for addressing unmet medical needs in oncology, inflammatory disorders, and infectious diseases.

References

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]

- Wang, Z., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 12, 2026, from [Link]

- Koch, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Molecular Signaling.

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 12, 2026, from [Link]

- Khan, K. M., et al. (2013).

-

National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved January 12, 2026, from [Link]

- Zia, A., et al. (2020). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.

- Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Al-Dies, A. M., et al. (2022). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst.

- Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.

- Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.

-

DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved January 12, 2026, from [Link]

- van den Berg, R., et al. (2011).

-

ResearchGate. (n.d.). Synthesis of trifluoromethylated thiophene derivatives. Retrieved January 12, 2026, from [Link]

-

Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Retrieved January 12, 2026, from [Link]

- Wang, Y., et al. (2023). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. European Journal of Medicinal Chemistry.

- Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. European Journal of Organic Chemistry.

- Wujec, M., et al. (2021).

- Meazza, G., et al. (1997). Synthesis of 2,3,5-Triaryl-4-trifluoromethyl Thiophenes. Journal of Fluorine Chemistry.

- Royal Society of Chemistry. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Compounds: A Comprehensive Approach in Chemistry and Biology.

- Al-Masoudi, N. A., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules.

- Google Patents. (1994). New thiophene compounds, process for their preparation and pharmaceutical compositions containing them.

- Thadkapally, S., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

-

ResearchGate. (n.d.). Chemical structures of thiophene-based compounds active against COX and LOX enzymes. Retrieved January 12, 2026, from [Link]

- Ghorab, M. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry.

- Rincón-García, L., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.

- de Oliveira, R., et al. (2021).

- Sharma, R., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry.

- Sharma, R., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.

- Al-Wahaibi, L. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry.

- El-Seedi, H. R., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub.

- El-Gohary, N. S., et al. (2020).

- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. clyte.tech [clyte.tech]

- 16. mdpi.com [mdpi.com]

- 17. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. broadpharm.com [broadpharm.com]

Whitepaper: The Emergence of Thiophene Carboxylates as a Privileged Scaffold in Modern Drug Discovery

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, has transitioned from a chemical curiosity to a cornerstone of medicinal chemistry.[1] Its unique bioisosteric relationship with the benzene ring allows it to modulate pharmacological profiles, often enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive exploration of the discovery, synthesis, and evolution of novel thiophene carboxylates. We will delve into the historical context of thiophene's discovery, detail key synthetic methodologies that have enabled the exploration of this chemical space, present case studies of impactful drugs, and provide detailed experimental protocols for the synthesis of key intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

The Serendipitous Discovery and Rise of a "Privileged" Scaffold

From Coal Tar Impurity to Chemical Mainstay

The history of thiophene begins with a classic tale of scientific observation. In 1882, Viktor Meyer, while performing the "indophenin test" for benzene, discovered that the characteristic blue color reaction failed with highly purified benzene.[1] He correctly deduced that an impurity in crude benzene was responsible for the color change.[1] Through meticulous work, Meyer isolated this sulfur-containing heterocycle and named it "thiophene," derived from the Greek words theion (sulfur) and phaino (to show).[1] This discovery not only introduced a new class of compounds but underscored the critical importance of purity in chemical analysis.

The Thiophene Advantage: A Bioisosteric Powerhouse

The true value of the thiophene ring in drug design lies in its role as a bioisostere of the phenyl group.[1][2] The substitution of a -CH=CH- group in benzene with a sulfur atom creates a heterocycle with a similar size and shape but with distinct electronic properties. The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and allows for hydrogen bonding, which can improve solubility and target engagement compared to its carbocyclic analog.[2] This bioisosteric replacement has been a highly successful strategy in medicinal chemistry, leading to the development of numerous FDA-approved drugs across a vast range of therapeutic areas.[3][4] In fact, the thiophene moiety is ranked 4th among sulfur-containing functional groups in FDA-approved drugs over the last decade.[3][4]

Foundational Synthetic Methodologies for Thiophene Carboxylates

The ability to synthesize a diverse library of substituted thiophenes is paramount to exploring their therapeutic potential. Several classical and modern synthetic routes provide access to the thiophene core, with the Gewald Aminothiophene Synthesis and the Fiesselmann Thiophene Synthesis being particularly crucial for generating functionalized thiophene carboxylate precursors.

The Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this multicomponent reaction is a highly efficient and versatile method for preparing 2-aminothiophenes.[5][6] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5][7]

Causality of Experimental Choice: The Gewald reaction is often the method of choice due to its operational simplicity (a one-pot reaction), the ready availability of starting materials, and the mild reaction conditions.[8] It directly installs an amino group at the 2-position and a carboxylate (or other electron-withdrawing group) at the 3-position, providing a highly functionalized scaffold that is primed for further diversification. The 2-amino group is a versatile handle for constructing more complex molecules, such as fused heterocyclic systems or libraries of amides.

Generalized Reaction Scheme:

Caption: Generalized workflow for the Gewald Aminothiophene Synthesis.

-

Reagents:

-

Cyclohexanone (10.0 g, 0.102 mol)

-

Ethyl cyanoacetate (11.5 g, 0.102 mol)

-

Elemental sulfur (3.27 g, 0.102 g-atom)

-

Morpholine (8.9 g, 0.102 mol)

-

Ethanol (50 mL)

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone, ethyl cyanoacetate, elemental sulfur, and 50 mL of ethanol.

-

With stirring, add morpholine dropwise to the mixture over a period of 10-15 minutes. An exothermic reaction may be observed.

-

Heat the reaction mixture to 50°C and maintain this temperature with stirring for 2 hours.

-

After 2 hours, cool the mixture to room temperature. A precipitate should form.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product with cold ethanol (2 x 20 mL).

-

Dry the product in a vacuum oven to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

-

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this reaction provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9] The core transformation is the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[10]

Causality of Experimental Choice: The Fiesselmann synthesis is particularly valuable when the desired target is a 3-hydroxythiophene, a scaffold that is less directly accessible through other methods. The resulting 3-hydroxy-2-carboxylate can serve as a precursor for a variety of derivatives, including ethers, esters, and compounds for which the phenolic hydroxyl group is key for biological activity, for instance, as a hydrogen bond donor in a receptor active site.

Generalized Reaction Mechanism:

Sources

- 1. minicule.com [minicule.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mims.com [mims.com]

- 4. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Unlocking the Research Potential of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

This guide provides a comprehensive overview of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, a molecule poised for significant scientific exploration. By dissecting its structural components and drawing on established principles in medicinal chemistry and materials science, we will illuminate promising avenues for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the intersection of organic synthesis and applied molecular science.

Core Molecular Analysis: A Foundation for Innovation

This compound is a polysubstituted thiophene with the CAS Number 167279-18-7.[1][2][3] Its molecular structure integrates several key functional groups that are hallmarks of advanced chemical design, each contributing to a unique physicochemical profile. A deeper understanding of these components is critical to appreciating the molecule's untapped potential.

| Property | Value | Source |

| Molecular Formula | C14H11F3O2S | [1][4] |

| Molecular Weight | 300.301 g/mol | [4] |

| Boiling Point | 361.0±42.0 °C (Predicted) | [1] |

| Density | 1.293±0.06 g/cm3 (Predicted) | [1] |

| LogP | 4.61060 | [4] |

The molecule's architecture is distinguished by:

-

A Thiophene Core: This five-membered sulfur-containing heterocycle is a "privileged scaffold" in medicinal chemistry, recognized for its diverse biological activities.[5] Thiophene and its derivatives are integral to numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6] In materials science, the thiophene ring is a fundamental building block for organic semiconductors due to its excellent charge transport capabilities.[7][8][9]

-

A Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone of modern drug design.[10][11] This highly electronegative and lipophilic moiety can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[12][13] Furthermore, it can improve membrane permeability and modulate binding affinity to biological targets through various non-covalent interactions.[10][12][13]

-

A Phenyl Group: The presence of a phenyl ring contributes to the molecule's overall lipophilicity and can engage in π-π stacking interactions within biological targets or in the solid-state packing of organic materials.

-

An Ethyl Carboxylate Group: This ester functional group provides a reactive handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the synthesis of a diverse library of derivatives.

This unique combination of functional groups suggests that this compound can be a versatile platform for the development of novel therapeutics and advanced materials.

Proposed Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motifs of this compound strongly suggest its potential as a scaffold for the development of novel therapeutic agents. Thiophene derivatives have shown a wide array of pharmacological activities, and the trifluoromethyl group is a well-established enhancer of drug-like properties.[14][15][16][17]

Anticancer Agent Development

Rationale: Many thiophene-based compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[5][14][15][18] The trifluoromethyl group can further enhance this activity by increasing cellular uptake and metabolic stability.

Proposed Research Workflow:

Sources

- 1. This compound | 167279-18-7 [amp.chemicalbook.com]

- 2. This compound | 167279-18-7 [chemicalbook.com]

- 3. 167279-18-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic electronics - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. impactfactor.org [impactfactor.org]

- 16. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 17. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 18. ONCOLOGIE | Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

An In-depth Technical Guide on the Stability and Degradation Profile of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Abstract